![molecular formula C22H20F2N4O2S B2696044 3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-85-8](/img/structure/B2696044.png)

3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

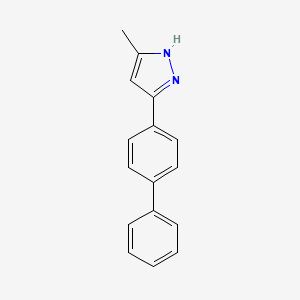

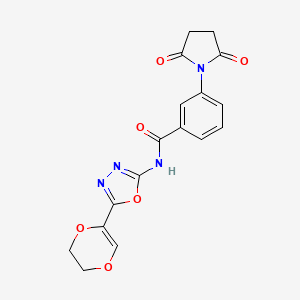

This compound is a complex organic molecule that contains several functional groups. It has a thienopyrazole core, which is a heterocyclic compound containing a five-membered thiophene ring fused to a pyrazole ring. The molecule also contains an amide group and a phenethylamine moiety, which is a common structure found in many neurotransmitters in the brain .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoro groups could introduce steric hindrance and electronic effects that influence the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the phenethylamine moiety could undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar amide groups could enhance solubility in polar solvents .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing novel classes of compounds, including thio- and furan-fused heterocycles, which serve as foundational structures for more complex chemical entities. These methods often involve intramolecular cyclization and have implications for creating molecules with potential therapeutic applications. For instance, the synthesis of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives highlights the versatility of these approaches in generating structurally diverse molecules (Ergun et al., 2014).

Anticancer Activity

Certain carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research demonstrates the potential of specific structural motifs in contributing to the development of new anticancer agents. Some compounds have shown potent cytotoxicity, indicating their utility in cancer treatment research (Deady et al., 2003).

Microwave-Assisted Synthesis

The use of microwave-assisted synthesis to create fused heterocycles incorporating the trifluoromethyl moiety represents an advancement in chemical synthesis techniques. This method enables the efficient production of compounds that may have significant biological activities, showcasing the importance of innovative synthesis methods in drug discovery and development (Shaaban, 2008).

Antimicrobial and Antifungal Activities

Research into the synthesis of novel thieno[2,3-d]pyrimidine derivatives and their evaluation for antimicrobial and antifungal activities highlights the ongoing search for new therapeutic agents. These studies not only contribute to our understanding of the structure-activity relationships but also to the potential of heterocyclic compounds in addressing resistant strains of bacteria and fungi (Gad-Elkareem et al., 2011).

Cardiac Electrophysiological Activity

The investigation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity exemplifies the application of chemical synthesis in medical research, particularly in the development of selective class III agents for arrhythmia treatment. Such studies provide a foundation for the design of new drugs that can safely and effectively modulate cardiac electrical activity (Morgan et al., 1990).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluoro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2S/c23-17-7-6-15(10-18(17)24)22(30)26-21-16-12-31-13-19(16)27-28(21)11-20(29)25-9-8-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTZCHCFKFYDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)

![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)

![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)